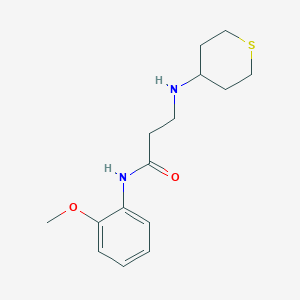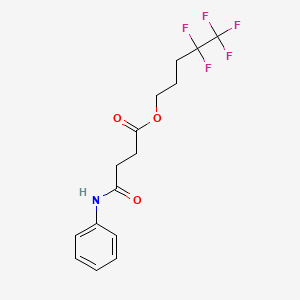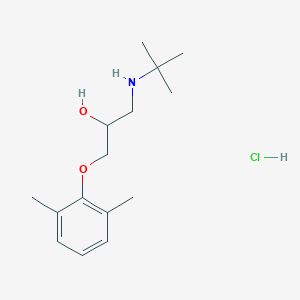
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It was first synthesized in 2012 by Takeda Pharmaceutical Company Limited. TAK-659 has been found to have potential therapeutic benefits for the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide inhibits the activity of BTK, ITK, and JAK3 by binding to the ATP-binding site of these kinases. This prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of cell proliferation and survival. This compound has also been found to induce apoptosis in cancer cells and modulate the immune response by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been found to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines, which play a crucial role in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. It has also been found to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, there are some limitations to its use in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
For the research and development of N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide include the investigation of its efficacy in combination with other agents, the development of more potent and selective inhibitors, and the exploration of its potential use in other diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer and autoimmune diseases. It has been found to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the proliferation and survival of cancer cells and the immune response.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(thian-4-ylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-19-14-5-3-2-4-13(14)17-15(18)6-9-16-12-7-10-20-11-8-12/h2-5,12,16H,6-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSUGTAZDXPBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCNC2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)
![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)


![1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)
![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)
![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)

![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)
